

Long-term stability of TCEP stock solutions at -20°C

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tris(2-cyanoethyl)phosphine*

Cat. No.: B149526

[Get Quote](#)

Technical Support Center: TCEP Stock Solutions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of Tris(2-carboxyethyl)phosphine (TCEP) stock solutions at -20°C. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the optimal performance of TCEP in your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a TCEP stock solution for long-term storage?

A1: For long-term storage, it is recommended to prepare a 0.5 M or 1 M TCEP stock solution. This involves dissolving TCEP hydrochloride (TCEP-HCl) in cold, molecular-biology-grade water. The resulting solution will be highly acidic (approx. pH 2.5). It is crucial to neutralize the solution to pH 7.0 using NaOH or KOH.^{[1][2][3]} After neutralization, the solution should be brought to the final desired volume, filter-sterilized, aliquoted into single-use volumes, and stored at -20°C.^{[3][4]} To protect it from degradation, TCEP solutions should also be protected from light.^[1]

Q2: How long is a neutralized TCEP stock solution stable at -20°C?

A2: When prepared and stored correctly as a neutralized solution, TCEP stock solutions are stable for at least three months at -20°C.^{[1][5]} Some sources suggest that under optimal

conditions, stability can be maintained for up to two years.[\[3\]](#)

Q3: What factors can cause my TCEP stock solution to lose its reducing activity?

A3: Several factors can compromise the stability and activity of your TCEP solution:

- pH: While TCEP is effective over a broad pH range (1.5-8.5), long-term storage at a neutral pH (7.0-8.0) is not recommended.[\[2\]](#)[\[5\]](#) Acidic or alkaline conditions are better for prolonged stability.[\[5\]](#)
- Buffer Choice: TCEP is notably unstable in phosphate buffers, especially at neutral pH, and can completely oxidize within 72 hours in 0.35M PBS at pH 7.0.[\[6\]](#) If you must use a phosphate buffer, the TCEP solution should be prepared immediately before use.[\[2\]](#)[\[6\]](#) TCEP shows better stability in buffers like Tris, HEPES, and Borate.[\[6\]](#)
- Metal Chelators: The presence of metal chelators such as EGTA can catalyze the oxidation of TCEP, reducing its stability.[\[1\]](#) This is in contrast to DTT, which is more stable in the presence of such chelators.[\[7\]](#)
- Exposure to Light and Air: TCEP is sensitive to light and, to a lesser extent than DTT, to air oxidation.[\[1\]](#) It is good practice to store aliquots in foil-wrapped tubes.

Q4: Can I store my TCEP stock solution at 4°C or room temperature?

A4: For long-term storage, -20°C is the recommended temperature. While TCEP is more stable than DTT at higher temperatures, its stability decreases over time. At 4°C, a TCEP solution is reasonably stable, with less than 15% oxidation observed in one week.[\[8\]](#) A ready-to-use solution supplied at pH 7.0 is stated to be stable for at least two years at room temperature as supplied, but once opened should be used within a week if stored at room temperature.

Q5: How does TCEP stability compare to DTT?

A5: TCEP offers several advantages in stability over Dithiothreitol (DTT). It is more resistant to air oxidation, is odorless, and is significantly more stable at pH values above 7.5.[\[1\]](#)[\[2\]](#)[\[8\]](#) TCEP is also more stable in the presence of metal ions like Ni^{2+} .[\[7\]](#) However, DTT is more stable than TCEP in buffers containing metal chelators like EGTA.[\[1\]](#)[\[7\]](#)

Q6: Is TCEP compatible with all downstream applications?

A6: TCEP is compatible with many applications, including mass spectrometry and protein labeling with certain reagents.^[9] Because it lacks a free thiol group, it generally does not need to be removed before reactions with maleimide-based reagents, although it can still interfere to a lesser degree than DTT.^{[7][8]} However, due to its charged nature in solution, TCEP is not suitable for applications involving isoelectric focusing.^{[1][2]}

Troubleshooting Guide

Issue	Potential Cause(s)	Recommended Solution(s)
Loss of Reducing Power in an Experiment	<p>1. TCEP stock solution has degraded due to improper storage (e.g., prolonged storage at 4°C or room temp, repeated freeze-thaw cycles).2. Incompatibility with the reaction buffer (e.g., use of phosphate buffers at neutral pH).^[6]3. The stock solution was not properly neutralized upon preparation, leading to a highly acidic pH.4. Presence of metal chelators like EGTA in the buffer.^[1]</p>	<p>1. Prepare fresh TCEP stock solution, ensuring proper neutralization, aliquoting, and storage at -20°C in light-protected tubes.^[1]2. If using phosphate buffers, prepare the TCEP solution immediately before the experiment.^[2]Consider switching to a more compatible buffer like Tris or HEPES.^[6]3. Test the activity of your TCEP stock using the Ellman's Reagent assay (see protocol below).4. Avoid using TCEP in buffers containing EGTA if long-term stability is required.^[1]</p>
Precipitate Forms in TCEP Stock Solution	<p>1. The TCEP-HCl solution was not fully neutralized, and the acidic solution may cause precipitation of other buffer components.2. The concentration of TCEP exceeds its solubility limit in the chosen solvent.</p>	<p>1. Ensure the pH of the TCEP stock solution is adjusted to 7.0 during preparation.^[2]2. Confirm the final concentration is within the solubility limits (TCEP is soluble up to 310 g/L in water).^[2]</p>
Inconsistent Experimental Results	<p>1. Inconsistent concentration of active TCEP due to gradual degradation of the stock solution.2. Use of different TCEP aliquots with varying ages or storage conditions.</p>	<p>1. Always use a fresh aliquot for critical experiments.2. Periodically check the activity of your stock solution, especially if it is older than 3 months.^{[1][5]}3. Follow a standardized protocol for TCEP solution preparation and storage.</p>

Data Presentation

Table 1: Summary of TCEP Stability Under Various Conditions

Condition	Observation	Recommendation	Reference(s)
Storage Temperature			
-20°C	Stable for at least 3 months; potentially up to 2 years.	Recommended for long-term storage of neutralized, aliquoted solutions.	[1][3][5]
4°C	<15% oxidation in one week.	Suitable for short-term storage only.	[8]
Room Temperature	Significant oxidation over time. A commercial pH 7.0 solution is stable for 1 week after opening.	Not recommended for storing user-prepared stock solutions.	
pH of Solution			
Acidic (e.g., pH < 6.0)	Highly stable.	Good for long-term storage, but neutralization is required for most biological applications.	[5][6]
Neutral (pH 7.0 - 8.0)	Less stable, especially in certain buffers.	Avoid for long-term storage. Neutralized solutions should be aliquoted and frozen.	[5][6]
Basic (e.g., pH > 8.0)	Highly stable.	Suitable for storage.	[6]
Buffer Composition			
Phosphate Buffers (PBS)	Unstable, especially at neutral pH. Complete oxidation within 72 hours in 0.35M PBS, pH 7.0.	Prepare TCEP solutions in PBS immediately before use.	[2][6]

Tris, HEPES, Borate, CAPS	Stable. <20% oxidation after three weeks at room temperature.	Recommended buffers for use with TCEP.	[6]
Presence of Metal Ions (Fe ³⁺ , Ni ²⁺)	More stable than DTT.	TCEP is the preferred reductant for applications like metal-ion affinity chromatography.	[1][7]
Presence of Metal Chelators (EGTA)	Stability is decreased as oxidation is catalyzed.	DTT is a better choice if a chelator is required in the buffer.	[1][7]

Experimental Protocols

Protocol 1: Preparation of 0.5 M TCEP Stock Solution (pH 7.0)

Materials:

- Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl)
- Molecular biology grade water, cold
- 10 N NaOH or 10 N KOH
- pH meter
- Sterile, light-protected microcentrifuge tubes

Procedure:

- In a suitable container, weigh out 5.73 g of TCEP-HCl.[1]
- Add 35 mL of cold molecular biology grade water and dissolve the TCEP-HCl by stirring. The resulting solution will be highly acidic (approx. pH 2.5).[1][2]

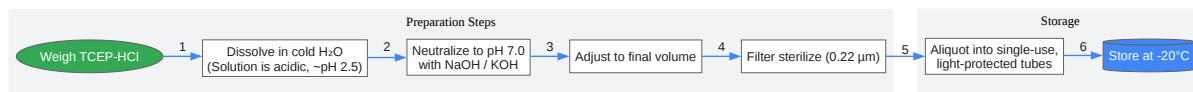
- Carefully and slowly, add 10 N NaOH or 10 N KOH dropwise while stirring and monitoring the pH with a calibrated pH meter. Continue adding base until the solution reaches a stable pH of 7.0.[1][3] This step may generate heat, so it is important to proceed slowly and keep the solution cool.
- Once neutralized, transfer the solution to a graduated cylinder and add molecular biology grade water to a final volume of 40 mL.[2]
- (Optional but recommended) Filter the solution through a 0.22 μ m syringe filter into a sterile container.[3]
- Aliquot the solution into single-use volumes in sterile, light-protected microcentrifuge tubes (e.g., wrapped in aluminum foil).[1]
- Store the aliquots at -20°C for long-term use.[1][2][3]

Protocol 2: Quantitative Determination of TCEP Activity using Ellman's Reagent

This protocol allows for the verification of the concentration of active TCEP in a solution.

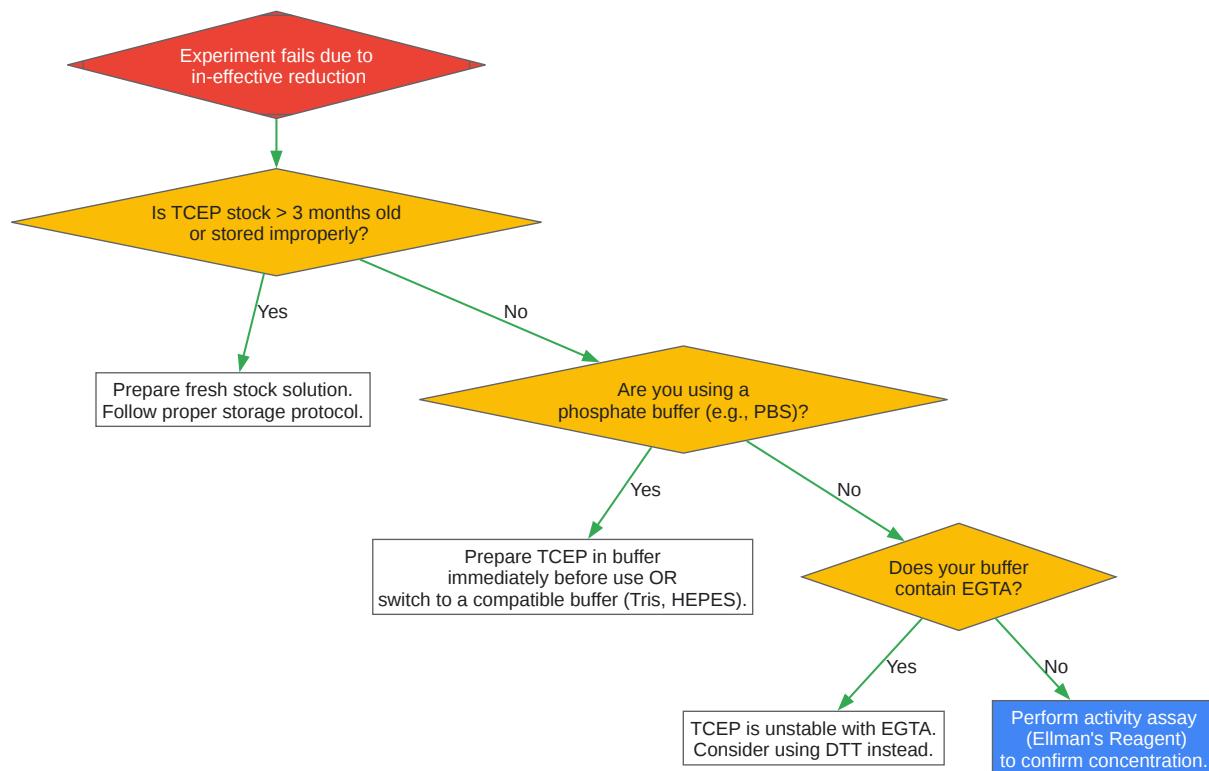
Materials:

- TCEP solution to be tested
- Ellman's Reagent (5,5'-dithiobis(2-nitrobenzoic acid), DTNB)
- Reaction Buffer (e.g., 100 mM Tris buffer, pH 7.5)
- Spectrophotometer and cuvettes


Procedure:

- Prepare DTNB Solution: Prepare a 10 mM solution of Ellman's Reagent in the reaction buffer. For example, dissolve 40 mg of DTNB in 10 mL of 100 mM Tris buffer, pH 7.5. Allow up to an hour for it to dissolve completely.[10]

- Prepare TCEP Dilution: Prepare a dilution of your TCEP stock solution in the reaction buffer. The final concentration should be in the micromolar range for accurate measurement.
- Reaction Setup: In a cuvette, combine the reaction buffer and the DTNB solution. For a standard 1 mL reaction, you might use 990 μ L of the DTNB solution.
- Initiate Reaction: Add a small, known volume of your diluted TCEP solution (e.g., 10 μ L) to the cuvette containing the DTNB solution and mix immediately.[\[10\]](#)
- Measure Absorbance: Measure the absorbance of the solution at 412 nm. The yellow product, 2-nitro-5-thiobenzoate (NTB), forms rapidly.
- Calculate Concentration: Use the Beer-Lambert law ($A = \epsilon bc$) to determine the concentration of NTB. The molar extinction coefficient (ϵ) for NTB at 412 nm is $14,150 \text{ M}^{-1}\text{cm}^{-1}$. Remember that one mole of TCEP reduces one mole of DTNB to produce two moles of NTB.


Calculation: Concentration of NTB (M) = Absorbance at 412 nm / ($14,150 \text{ M}^{-1}\text{cm}^{-1} * \text{path length in cm}$)
Concentration of TCEP (M) = Concentration of NTB (M) / 2

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for preparing a stable TCEP stock solution.

[Click to download full resolution via product page](#)

Caption: Troubleshooting decision tree for TCEP-related issues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. goldbio.com [goldbio.com]
- 2. store.p212121.com [store.p212121.com]
- 3. ubpbio.com [ubpbio.com]
- 4. How to Make a 0.5M TCEP Stock Solution [protocols.io]
- 5. merckmillipore.com [merckmillipore.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mstechno.co.jp [mstechno.co.jp]
- 9. TCEP - CAS-Number 51805-45-9 - Order from Chemodex [chemodex.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [Long-term stability of TCEP stock solutions at -20°C]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b149526#long-term-stability-of-tcep-stock-solutions-at-20-c>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com